N,3,3-trimethylcyclobutan-1-amine
Overview
Description
N,3,3-trimethylcyclobutan-1-amine: is an organic compound with the molecular formula C₇H₁₅N It is a cyclobutane derivative with three methyl groups and an amine group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3,3-trimethylcyclobutan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclobutanone with methylamine in the presence of a reducing agent such as sodium borohydride. This reaction typically occurs under mild conditions and yields the desired amine compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a suitable precursor, such as 3,3-dimethylcyclobutanone, in the presence of a metal catalyst like palladium on carbon. This method allows for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: N,3,3-trimethylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: N,3,3-trimethylcyclobutan-1-amine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its amine group can form hydrogen bonds with biological molecules, making it useful in the design of enzyme inhibitors.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,3,3-trimethylcyclobutan-1-amine involves its interaction with molecular targets through its amine group. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. This compound can act as a ligand, binding to specific receptors or enzymes and modulating their function.
Comparison with Similar Compounds
Cyclobutanamine: A simpler analog with a cyclobutane ring and an amine group.
3,3-Dimethylcyclobutanamine: Similar structure but lacks the additional methyl group at the nitrogen position.
N,N-Dimethylcyclobutanamine: Contains two methyl groups on the nitrogen atom.
Uniqueness: N,3,3-trimethylcyclobutan-1-amine is unique due to the presence of three methyl groups and an amine group on the cyclobutane ring. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
N,3,3-trimethylcyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(2)4-6(5-7)8-3/h6,8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMDLPNZRWNCBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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